molecular formula C9H15N B13551962 Dispiro[3.0.3.1]nonan-9-amine

Dispiro[3.0.3.1]nonan-9-amine

Cat. No.: B13551962
M. Wt: 137.22 g/mol
InChI Key: ZJTJDVBRWOOUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[3.0.3.1]nonan-9-amine is a bicyclic amine characterized by a unique dispiro scaffold, combining two spiro junctions (3.0 and 3.1) within a nonane backbone. This structure confers significant stereochemical complexity and conformational rigidity, making it valuable in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.3.1]nonan-9-amine typically involves the formation of the spirocyclic framework followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide can yield spiro[cyclopropane-1,9′-fluorene] through a Corey–Chaykovsky reaction . This intermediate can then be further modified to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chelating ligands to stabilize intermediates are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Dispiro[3.0.3.1]nonan-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dispiro[3.0.3.1]nonan-9-amine finds applications in several scientific research domains:

Mechanism of Action

The mechanism of action of Dispiro[3.0.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also impart rigidity and stability, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Dispiro(N/N)cyclotriphosphazenes

  • Structure: Chiral dispirocyclotriphosphazenes feature two spiro junctions with phosphorus-nitrogen backbones, differing from the all-carbon framework of Dispiro[3.0.3.1]nonan-9-amine.
  • Properties : These compounds exhibit photoluminescence and bioactivity (e.g., antifungal effects) due to their electron-deficient P–N cores, unlike the amine-focused reactivity of the target compound .

Tetraoxaspirododecane-diamines (e.g., Compound 4d)

  • Structure: 7,8,11,12-Tetraoxaspiro[5.6]dodecane-9,10-diamine derivatives incorporate two peroxide bridges and diamino groups.
  • Properties: Higher molecular weights (e.g., 391 g/mol for 4d) and crystalline stability (melting points: 122–130°C) compared to the simpler nonan-9-amine backbone.

N-Benzylspiro[3.5]nonan-5-amine

  • Structure: Shares a spiro[3.5]nonane core but lacks the dispiro arrangement. The benzyl substituent introduces aromaticity, altering solubility and steric hindrance.
  • Applications : Predicted collision cross-section data (via SMILES/InChI) suggest utility in mass spectrometry-based studies, a niche less explored for the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
This compound* C₉H₁₅N 137.22 N/A N/A Rigid dispiro scaffold
4d (Tetraoxaspirododecane-diamine) C₁₈H₂₀F₂N₂O₄ 391.36 128–130 88 Peroxide bridges, crystalline
11a (Tetraoxazaspirobicycloalkane) C₁₅H₁₇ClN₂O₄ 324.76 N/A 75 Chlorophenyl substituent, oily
Dispiro[3.0.3⁵.1⁴]nonan-9-amine hydrochloride C₉H₁₆ClN 173.69 N/A N/A Salt form, enhanced solubility

Biological Activity

Dispiro[3.0.3.1]nonan-9-amine is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of dispiro compounds typically involves multi-step reactions that can yield various derivatives. The specific synthetic pathways for this compound often include:

  • Reagents : Common reagents used in the synthesis include isatin and sarcosine, which undergo cyclization to form iminium intermediates.
  • Mechanism : The reaction mechanism involves the formation of a 1,3-dipole that selectively attacks double bonds in other cyclic compounds, leading to the desired dispiro structure.

Cytotoxicity and Selectivity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including prostate cancer (LNCaP) and colon cancer (HCT116). The selectivity index (SI) values indicate the effectiveness of this compound in inhibiting cell growth relative to non-cancerous cells.

Cell Line IC50 (µM) Selectivity Index (SI)
LNCaP5.24
HCT1168.13
HEK29321.4-

These results suggest that this compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards normal cells.

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit the interaction between p53 and MDM2, leading to increased levels of p53 protein and subsequent activation of pro-apoptotic pathways.
  • Induction of Apoptosis : Flow cytometry studies indicate that treated cancer cells undergo early apoptosis, as evidenced by annexin V staining.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Prostate Cancer Cells : In a controlled study, administration of the compound led to a significant reduction in cell viability in LNCaP cells, with observed morphological changes consistent with apoptosis.
  • Toxicological Assessment : In vivo studies demonstrated that doses up to 2500 mg/kg did not result in mortality among test subjects, although signs of mild toxicity were noted, such as decreased motor activity and transient liver enlargement.

Discussion

The biological activity of this compound is promising, particularly in its potential application as an anticancer agent due to its selective cytotoxicity and ability to induce apoptosis through modulation of key protein interactions involved in cell cycle regulation.

Q & A

Q. Basic: What synthetic routes are recommended for Dispiro[3.0.3.1]nonan-9-amine, and how can reaction conditions be optimized?

Methodological Answer:
this compound derivatives are typically synthesized via cycloaddition or spiroannulation reactions. For example, bicyclic precursors can undergo ring-opening and re-annulation under acidic or basic conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature gradients (e.g., cryogenic to reflux), and catalytic systems (e.g., Lewis acids like BF₃·OEt₂). Structural confirmation via ¹³C-NMR (as demonstrated for analogous spiro compounds in Figure 84 of Abb. 84) is critical to validate regioselectivity and stereochemistry . Reaction yields can be improved by monitoring intermediates using TLC or inline spectroscopy.

Q. Advanced: How can discrepancies in spectroscopic data (e.g., NMR or MS) during characterization of derivatives be resolved?

Methodological Answer:
Conflicting spectral data often arise from stereochemical ambiguity or dynamic molecular behavior. For instance, unexpected splitting in ¹³C-NMR spectra may indicate conformational isomerism. Researchers should:

  • Perform variable-temperature NMR to assess rotational barriers .
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities.
    If inconsistencies persist, cross-validation with X-ray crystallography or 2D NMR (e.g., NOESY) is recommended to resolve structural ambiguities .

Q. Basic: What analytical techniques are critical for assessing purity, particularly for nitrosamine impurities?

Methodological Answer:
Per EMA guidelines, trace nitrosamine detection requires sensitive methods:

  • LC-MS/MS with a limit of quantification (LOQ) ≤ 30 ppb, using deuterated nitrosamine standards (e.g., N-Nitrosodiethyl-d10) for accurate calibration .
  • GC-HRMS for volatile impurities, validated per ICH Q2(R1).
  • Confirmatory testing may be waived if structural/reactivity data (e.g., steric hindrance of the parent amine) preclude nitrosamine formation. Justifications must include stability studies and synthetic feasibility assessments .

Q. Advanced: What strategies are used to investigate structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:
SAR studies combine:

  • Synthetic diversification : Introducing substituents at key positions (e.g., amine group modifications) to probe electronic/steric effects.
  • Computational modeling : Docking studies to predict binding affinities for targets (e.g., enzymes in antimalarial pathways, as seen in methyl-substituted dispiro tetraoxanes) .
  • In vitro assays : Dose-response curves in cell-based models to quantify potency (e.g., IC₅₀) and selectivity.
    For spiro compounds, conformational analysis (via molecular dynamics) is essential to link rigidity/flexibility to bioactivity .

Q. Basic: How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:
Stability protocols should follow ICH Q1A guidelines:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), light (ICH Q1B), and acidic/alkaline conditions.
  • Analytical endpoints : Monitor purity via HPLC and degradation products via LC-MS.
  • Long-term studies : Store samples at 25°C/60% RH and analyze at 0, 3, 6, 12, and 24 months.
    Unexpected degradation (e.g., nitrosamine formation) requires root-cause analysis, including reactive intermediate trapping experiments .

Q. Advanced: How can inconsistent synthetic yields be systematically addressed?

Methodological Answer:
Yield variability often stems from:

  • Catalyst deactivation : Characterize catalyst speciation via XPS or EXAFS.
  • Intermediate instability : Use inline FTIR or ReactIR to detect transient species.
  • Scale-up effects : Evaluate mixing efficiency (e.g., Reynolds number calculations) and heat transfer limitations.
    A factorial DoE (Design of Experiments) approach identifies critical parameters (e.g., temperature, stoichiometry). For spiro compounds, enantiomeric excess (ee) should be monitored via chiral HPLC to rule out kinetic resolution artifacts .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

dispiro[3.0.35.14]nonan-9-amine

InChI

InChI=1S/C9H15N/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6,10H2

InChI Key

ZJTJDVBRWOOUDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C23CCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.